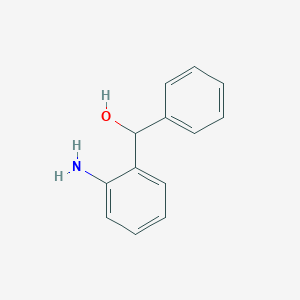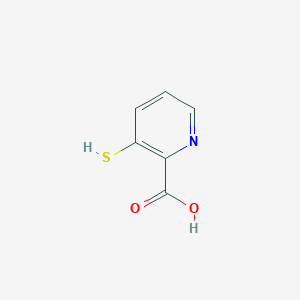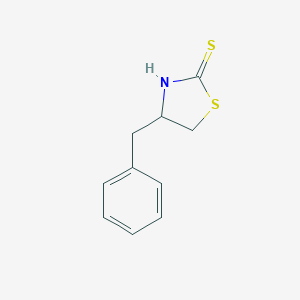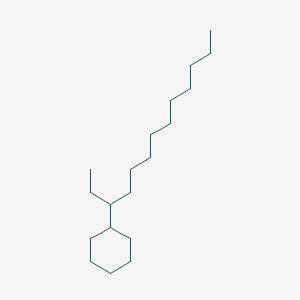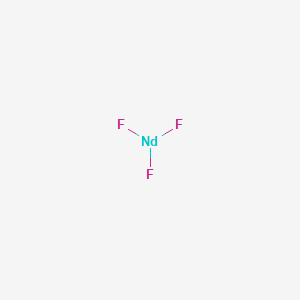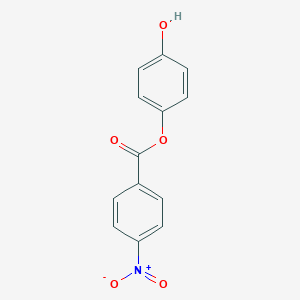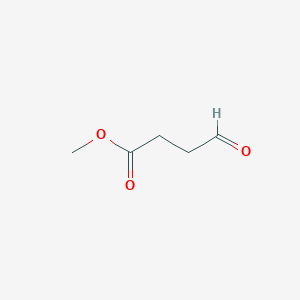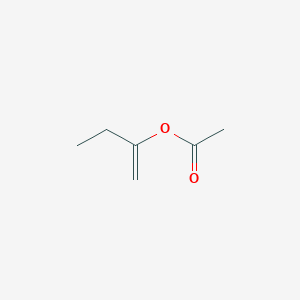
2,3-Dihydroxybutanedioate;tin(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxybutanedioate;tin(4+) is a chemical compound that is commonly used in scientific research. It is a tin complex of tartaric acid and is often used as a chiral ligand in asymmetric synthesis.
作用机制
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) is not well understood. It is believed to act as a Lewis acid, coordinating with other molecules to form chiral complexes. These complexes can then be used in asymmetric synthesis reactions.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2,3-Dihydroxybutanedioate;tin(4+). However, it is known to be a relatively non-toxic compound that is not harmful to humans or animals.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydroxybutanedioate;tin(4+) in lab experiments is its ability to act as a chiral ligand in asymmetric synthesis. This allows researchers to synthesize chiral compounds in a more efficient and cost-effective manner. However, one limitation of using 2,3-Dihydroxybutanedioate;tin(4+) is that it is not suitable for all types of reactions and may not be effective in certain circumstances.
未来方向
There are several future directions for research involving 2,3-Dihydroxybutanedioate;tin(4+). One area of interest is the development of new chiral ligands based on this compound. Researchers are also exploring the use of 2,3-Dihydroxybutanedioate;tin(4+) in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of chemistry.
Conclusion:
In conclusion, 2,3-Dihydroxybutanedioate;tin(4+) is a useful compound in scientific research, particularly in the field of asymmetric synthesis. Its ability to act as a chiral ligand makes it a valuable tool for the synthesis of chiral compounds. While there is still much to learn about the mechanism of action and potential applications of this compound, ongoing research is likely to yield new insights and discoveries in the future.
合成方法
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) can be achieved by reacting tin(IV) chloride with tartaric acid in the presence of a base. The resulting compound is a white solid that is soluble in water and other polar solvents.
科学研究应用
2,3-Dihydroxybutanedioate;tin(4+) is commonly used in asymmetric synthesis as a chiral ligand. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral catalysts for use in organic reactions.
属性
CAS 编号 |
14844-29-2 |
|---|---|
产品名称 |
2,3-Dihydroxybutanedioate;tin(4+) |
分子式 |
C4H4O6Sn+2 |
分子量 |
266.78 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioate;tin(4+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+4/p-2 |
InChI 键 |
BEDWIHMMPCXSCV-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
其他 CAS 编号 |
14844-29-2 |
同义词 |
tin tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
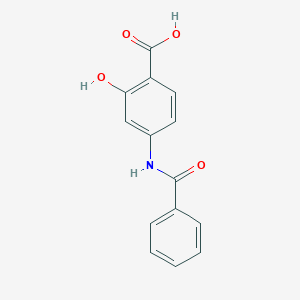
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
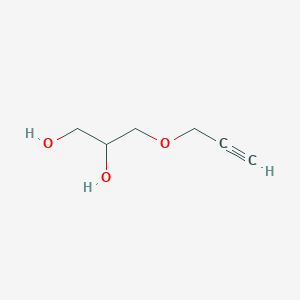
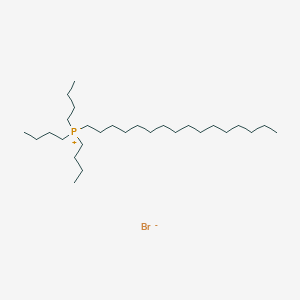
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
